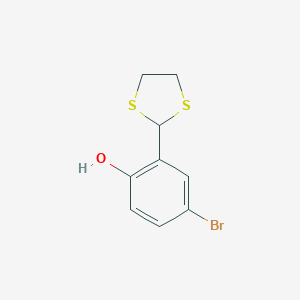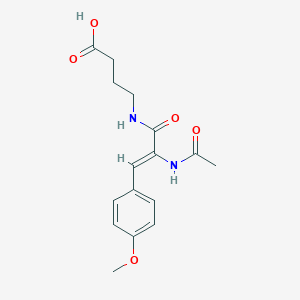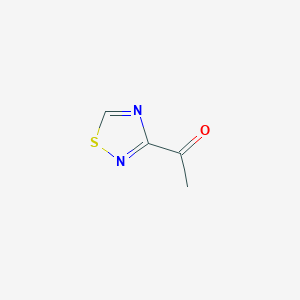
4-Bromothiophene-2-sulfonyl chloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiophene derivatives, including those related to 4-bromothiophene-2-sulfonyl chloride, often involves Pd(0)-catalyzed Suzuki–Miyaura cross-coupling reactions. A notable example is the facile synthesis of new 5-aryl-thiophenes bearing sulfonamide moiety, which demonstrates the compound's role in forming thiophene derivatives with significant biological activities (Noreen et al., 2017).
Molecular Structure Analysis
Molecular structure analysis of related compounds like N'-((4-bromothiophen-2-yl)methylene)naphthalene-2-sulfonohydrazide ligand highlights the importance of 4-bromothiophene derivatives in synthesizing complex molecules. DFT, GRD, MEP, and FMO’s analyses provide insights into the electronic structure and reactivity of these compounds (Amereih et al., 2021).
Chemical Reactions and Properties
4-Bromothiophene-2-sulfonyl chloride participates in a variety of chemical reactions, serving as a precursor for synthesizing sulfonamide derivatives with potential urease inhibition and antibacterial properties. Its reactivity is influenced by the substitution pattern and electronic effects of different functional groups on the aromatic ring, impacting the compound's overall utility and efficacy in chemical transformations (Noreen et al., 2017).
Physical Properties Analysis
The physical properties of 4-bromothiophene-2-sulfonyl chloride, such as melting point, boiling point, and solubility, are essential for its handling and application in chemical synthesis. These properties determine the conditions under which the compound can be stored and manipulated for use in various chemical reactions.
Chemical Properties Analysis
The chemical properties of 4-bromothiophene-2-sulfonyl chloride, including its reactivity with nucleophiles, electrophiles, and its behavior in catalytic cycles, are crucial for its application in synthetic chemistry. The compound's ability to undergo transformations under mild conditions makes it a valuable intermediate in the synthesis of complex organic molecules.
For further details and insights on 4-Bromothiophene-2-sulfonyl chloride, including its synthesis, molecular structure, and chemical properties, the referenced literature provides comprehensive information and experimental data (Noreen et al., 2017); (Amereih et al., 2021).
Aplicaciones Científicas De Investigación
Sulfonyl and phosphorothioate are important structural motifs widely presented in pharmaceuticals and agrochemicals . An efficient approach to synthesizing sulfonyl-containing phosphorothioates involves merging photoredox and copper catalysis at room temperature . This protocol is compatible with a wide range of substrates and can be applied to the late-stage functionalization of complex molecules .
- Electronic and Optoelectronic Applications
- Thiophene-based conjugated polymers have been used extensively in electronic and optoelectronic applications due to their exceptional optical and conductive properties .
- These polymers are synthesized using nickel and palladium-based catalytic systems .
- The synthesis involves various strategies such as nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings .
- The resulting polymers exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .
- Synthesis of Organosulfur Compounds
- Sodium sulfinates, which can be derived from sulfonyl chlorides, are powerful building blocks for the synthesis of organosulfur compounds .
- They can act as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions .
- Sodium sulfinates can be used to prepare many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .
- Significant advancements have been made in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .
Safety And Hazards
Direcciones Futuras
“4-Bromothiophene-2-sulfonyl chloride” has a wide range of applications including drug discovery and development, making it an indispensable tool for scientists exploring new frontiers. It is valuable for synthesizing pharmaceuticals and agrochemicals. Future research may focus on optimizing the synthesis process and exploring new applications in pharmaceutical and agrochemical industries .
Propiedades
IUPAC Name |
4-bromothiophene-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrClO2S2/c5-3-1-4(9-2-3)10(6,7)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVRMHNCGCAEES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrClO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626083 | |
| Record name | 4-Bromothiophene-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromothiophene-2-sulfonyl chloride | |
CAS RN |
185329-76-4 | |
| Record name | 4-Bromothiophene-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromothiophene-2-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B60298.png)
![Methyl[1-(thiophen-2-yl)ethyl]amine](/img/structure/B60320.png)

![N-[2-acetamido-4-(hydrazinecarbonyl)phenyl]acetamide](/img/structure/B60324.png)

![3,3-Dichloro-1-oxaspiro[3.4]octan-2-one](/img/structure/B60326.png)

![7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B60328.png)

![7H-Isoxazolo[5,4-b]azepin-7-one,4,5,6,8-tetrahydro-3-methyl-(9CI)](/img/structure/B60331.png)

![Benzothiazole, 2-[(1-methylethoxy)methyl]-](/img/structure/B60337.png)
